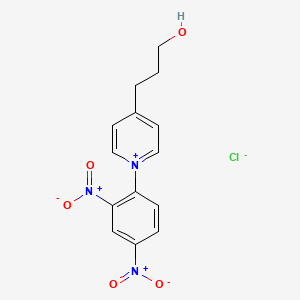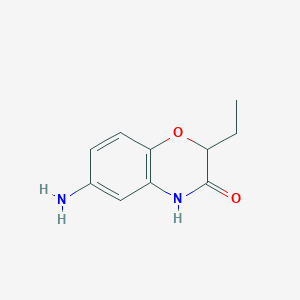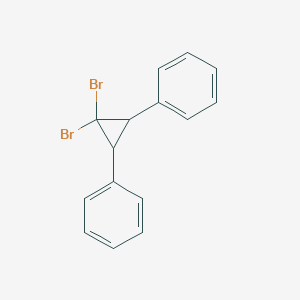
Propionamide, N,N-diethyl-3-(2,6-xylidino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is an organic compound belonging to the class of amides. It is characterized by the presence of a propionamide group substituted with N,N-diethyl and 3-(2,6-xylidino) groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- can be synthesized through the reaction of 2,6-xylidine with diethylamine and propionyl chloride. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propionamide, N,N-diethyl-3-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar structure but without the diethyl and xylidino substitutions.
N,N-Dimethylpropanamide: Another derivative of propionamide with different substituents.
Benzamide: An aromatic amide with different chemical properties and applications
Uniqueness
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, solubility, and potential biological activities compared to simpler amides .
Propriétés
| 97788-39-1 | |
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-(2,6-dimethylanilino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-17(6-2)14(18)10-11-16-15-12(3)8-7-9-13(15)4/h7-9,16H,5-6,10-11H2,1-4H3 |
Clé InChI |
QDJDBDJAGHUYAW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCNC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)



